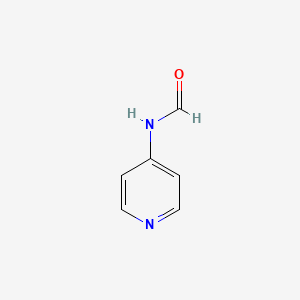

N-(吡啶-4-基)甲酰胺

描述

N-(Pyridin-4-yl)formamide is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, and a formamide group attached to it. The pyridine moiety is known for its versatility in coordination chemistry and its ability to participate in various chemical reactions due to the lone pair of electrons on the nitrogen atom .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One approach involves the reaction of pyridine N-oxides with formamide, which can introduce a carbamoyl group at the pyridine ring carbon adjacent to the nitrogen atom . Another method includes the cascade [1 + 5] cycloaddition of isonitriles to N-formylmethyl-substituted enamides, followed by oxidative aromatization and acyl transfer reactions to yield substituted pyridines . Additionally, N-(Pyridin-4-yl)formamide derivatives can be synthesized by reacting 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride10.

Molecular Structure Analysis

The molecular structure of N-(Pyridin-4-yl)formamide derivatives can be complex and diverse. For instance, coordination polymers based on N,N’-bis(pyridine-4-yl)formamidine exhibit different structural motifs, such as 2D layers and helical chains, depending on the halide anions present in the starting materials . The ligands can coordinate to metal ions through different binding modes, which can significantly affect the overall structure of the resulting complexes .

Chemical Reactions Analysis

N-(Pyridin-4-yl)formamide and its derivatives participate in a variety of chemical reactions. They can form cocrystals with other pharmaceutical compounds through hydrogen bonding and C-H...O interactions . These derivatives can also coordinate with metal ions like Hg(II), Zn(II), and Cd(II) to form coordination polymers with distinct topologies and supramolecular structures . The reactivity of these compounds is influenced by the electronic properties of the pyridine ring and the formamide group, which can engage in charge transfer and hydrogen bonding interactions .

Physical and Chemical Properties Analysis

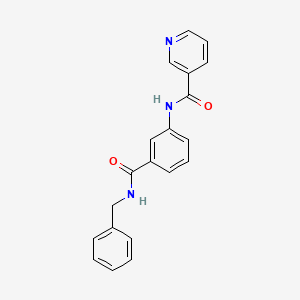

The physical and chemical properties of N-(Pyridin-4-yl)formamide derivatives are closely related to their molecular structure. For example, the emission properties of coordination polymers containing these ligands can be attributed to intraligand π→π* charge transfer or ligand-to-metal charge transfer, depending on the nature of the coordinated metal ion and the ligand itself . The gas sorption properties of these materials can be influenced by factors such as the counteranion and the solvent-accessible volume within the polymer structure . Additionally, the selective inhibition of enzymes like human aldosterone synthase by N-(Pyridin-3-yl)benzamides, which are structurally related to N-(Pyridin-4-yl)formamide, demonstrates the potential biological activity of these compounds .

科学研究应用

1. 化学反应与合成

吡啶 N-氧化物和吡嗪二-N-氧化物与甲酰胺的反应已被广泛研究。这些反应主要导致芳环上的氨基甲酰化,从而形成各种衍生物。例如,在 Hirota、Namba 和 Sasaki (1987) 的一项研究中,2,4,6-三甲基吡啶 1-氧化物通过这些反应转化为 2-和 4-嘧啶基衍生物 (Hirota, Namba, & Sasaki, 1987)。

2. 配位化学

N-(吡啶-4-基)甲酰胺衍生物在配位聚合物的形成中发挥着重要作用。Hsu 等人 (2016) 的一项研究描述了使用 N,N'-双(吡啶-4-基)甲酰胺创造 Hg(II) 配位聚合物,从而产生具有吸附和分子识别潜在应用的不同分子结构 (Hsu et al., 2016)。

3. 催化与合成

在催化中,源自 N-(吡啶-4-基)甲酰胺的化合物用于促进各种化学反应。例如,Han 等人 (2016) 开发了一种使用甲酰胺对吡啶进行 C2-氨基甲酰化的方法,这对于合成伯吡啶基甲酰胺(生物活性分子中的常见结构)具有重要意义 (Han et al., 2016)。

4. 光谱研究

吡啶衍生物与其他化学物质(包括甲酰胺)的相互作用一直是光谱研究的主题。例如,Berg 等人 (2006) 研究了氢键对各种系统中吡啶的环伸缩模式的影响,包括吡啶/甲酰胺 (Berg et al., 2006)。

5. 材料科学

在材料科学中,探索了涉及 N-(吡啶-4-基)甲酰胺的化合物的结构性质和应用。例如,Hsu (2019) 对基于 AuI 和 AgI 金属离子的四核甲酰胺配合物的研究揭示了发光特性和结构构象的见解 (Hsu, 2019)。

作用机制

Target of Action

N-(Pyridin-4-YL)formamide, a pyridine-containing compound, has been found to have a variety of medicinal applications . Pyridine scaffolds have been detected in many relevant drug molecules, providing a great possibility for treatment Pyridine-containing compounds have been known to target various enzymes and receptors, including pi3k and acetyl-CoA carboxylase .

Biochemical Pathways

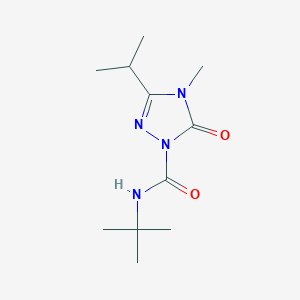

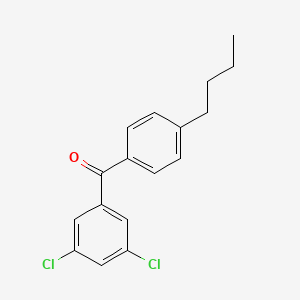

For instance, they have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .

Result of Action

Pyridine-containing compounds have been known to exhibit cytotoxic properties against tumor cells .

安全和危害

未来方向

属性

IUPAC Name |

N-pyridin-4-ylformamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-5-8-6-1-3-7-4-2-6/h1-5H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBXXONXMOZQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

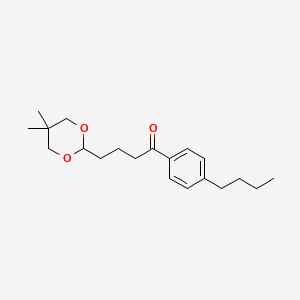

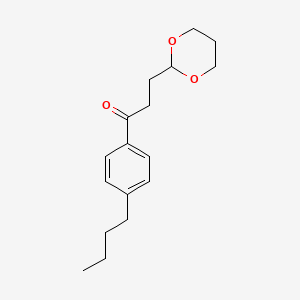

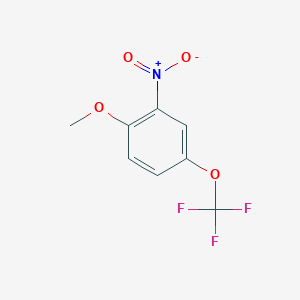

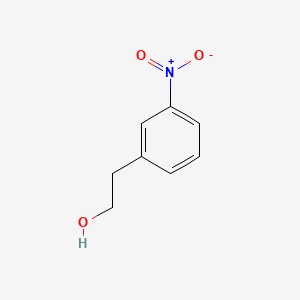

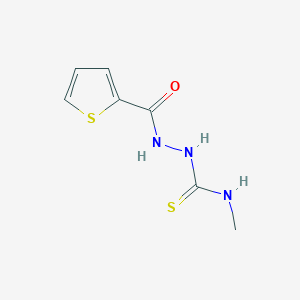

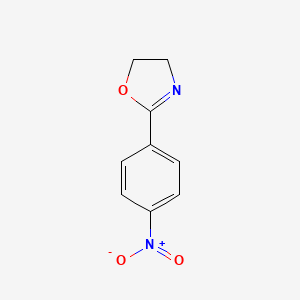

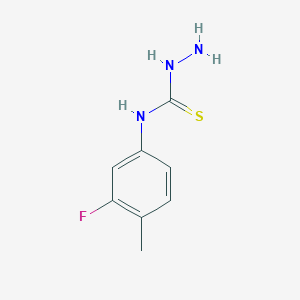

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)

![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)

![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)

![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)